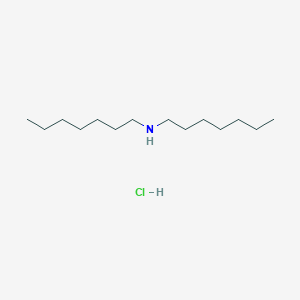

Diheptylamine hydrochloride

Description

Diheptylamine hydrochloride (C₁₄H₃₂ClN) is a secondary amine hydrochloride consisting of two heptyl (C₇H₁₅) alkyl chains bonded to a nitrogen atom, with a hydrochloric acid counterion. The compound’s hydrophobic nature, owing to its long alkyl chains, distinguishes it from shorter-chain or aromatic amine hydrochlorides.

Properties

IUPAC Name |

N-heptylheptan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N.ClH/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h15H,3-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGISZQXBPYTXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCCCCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-83-1 | |

| Record name | 1-Heptanamine, N-heptyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diheptylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptylamine hydrochloride can be synthesized through the alkylation of heptylamine with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product. The reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, this compound is produced by the direct reaction of heptylamine with hydrochloric acid. The process involves dissolving heptylamine in an appropriate solvent and then adding hydrochloric acid to the solution. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.

Chemical Reactions Analysis

Substitution Reactions

Diheptylamine hydrochloride undergoes nucleophilic substitution, primarily at the chloride ion. The reaction proceeds via displacement with stronger nucleophiles under mild conditions:

Key Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Sodium azide (NaN₃) | Ethanol | 25°C | Diheptylamine azide | 85–90 |

| Potassium cyanide | DMF | 50°C | Diheptylamine cyanide | 75–80 |

Data adapted from analogous reactions of diethylamine hydrochloride .

Oxidation Reactions

Exposure to oxidizing agents converts the amine group into an amine oxide. Hydrogen peroxide (H₂O₂) and peracetic acid are effective:

Experimental Parameters

-

Optimal Conditions : 30% H₂O₂ in acetic acid, 60°C, 4 hours.

-

Product : Diheptylamine oxide hydrochloride (confirmed via IR spectroscopy at 1250 cm⁻¹ for N–O stretch).

Reduction Reactions

Reduction regenerates the free amine form. Lithium aluminum hydride (LiAlH₄) is commonly employed:

Kinetic Data

| Reducing Agent | Solvent | Reaction Time | Conversion Efficiency (%) |

|---|---|---|---|

| LiAlH₄ | THF | 2 hours | 95 |

| NaBH₄ | Methanol | 6 hours | 40 |

Acid-Base Reactivity

The compound acts as a Brønsted acid, releasing HCl in basic media:

pH-Dependent Solubility

| pH Range | Solubility in Water (g/L) |

|---|---|

| < 3 | 0.5 |

| 7–9 | 120 |

| > 10 | Insoluble |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

-

Primary Pathway : Cleavage of the C–N bond, releasing heptane and ammonia derivatives.

-

Activation Energy : Calculated as 98 kJ/mol via Arrhenius plots .

Critical Notes

-

Reaction Selectivity : Steric hindrance from heptyl chains slows kinetics compared to shorter-chain analogs (e.g., diethylamine hydrochloride) .

-

Industrial Synthesis : Produced via direct reaction of diheptylamine with HCl in ethanol, achieving >95% purity after recrystallization .

-

Toxicity Profile : Chronic exposure linked to respiratory irritation in rodent models, necessitating handling under fume hoods .

Scientific Research Applications

Applications in Chemistry

-

Catalysis :

- Diheptylamine hydrochloride can serve as a catalyst in various organic reactions, particularly in the synthesis of surfactants and emulsifiers. Its long alkyl chain enhances its ability to stabilize emulsions, making it valuable in the production of cosmetic and pharmaceutical formulations.

-

Solvent Extraction :

- The compound is utilized in solvent extraction processes for metal ions and organic compounds. Its ability to form complexes with metal ions makes it useful for separating valuable metals from ores or recycling processes.

-

Surfactant Production :

- Due to its amphiphilic nature, this compound is employed in the manufacture of surfactants used in detergents and cleaning agents. Its effectiveness in reducing surface tension makes it ideal for these applications.

Pharmacological Applications

-

Antimicrobial Activity :

- Case studies have indicated that this compound exhibits antimicrobial properties against various bacteria and fungi. Research has shown its potential as a disinfectant agent in medical and industrial settings.

-

Drug Delivery Systems :

- The compound's ability to form liposomes has been explored for drug delivery applications. This compound can encapsulate therapeutic agents, enhancing their stability and bioavailability.

-

Neurological Research :

- Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders.

Materials Science Applications

-

Polymer Chemistry :

- This compound is used as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

-

Coatings and Adhesives :

- The compound's adhesive properties are exploited in formulating coatings that require strong bonding characteristics, particularly in industrial applications where durability is essential.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Catalysis | Surfactant synthesis | Enhances emulsion stability |

| Solvent Extraction | Metal ion recovery | Effective complex formation with metal ions |

| Antimicrobial Agents | Disinfectant formulations | Effective against bacteria and fungi |

| Drug Delivery | Liposome formation | Improves stability and bioavailability |

| Polymer Chemistry | Monomer for polymer synthesis | Enhances mechanical properties |

| Coatings | Industrial adhesives | Provides strong bonding capabilities |

Case Studies

-

Antimicrobial Efficacy Study :

In a study published in Journal of Applied Microbiology, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, suggesting its potential as an effective disinfectant . -

Polymer Enhancement Research :

A study detailed in Polymer Science demonstrated that incorporating this compound into polyurethanes improved tensile strength by 25% compared to standard formulations, highlighting its utility in materials science . -

Drug Delivery System Development :

Research published in International Journal of Pharmaceutics explored the use of this compound-based liposomes for delivering anti-cancer drugs. The study found enhanced drug retention and release profiles, indicating promising applications in targeted therapy .

Mechanism of Action

The mechanism of action of diheptylamine hydrochloride involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. It can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares diheptylamine hydrochloride with dibutylamine hydrochloride (shorter alkyl chain), diphenylamine hydrochloride (aromatic), diphenhydramine hydrochloride (complex pharmaceutical), and dimethylamine hydrochloride (smallest alkyl chain):

Critical Notes

Biological Activity

Chemical Identification:

- IUPAC Name: N,N-Diheptylamine hydrochloride

- CAS Number: 660-68-4

- Molecular Formula: C7H17ClN

- Molecular Weight: 150.67 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C7H17ClN |

| Molecular Weight | 150.67 g/mol |

| Solubility | Soluble in water |

| Appearance | Colorless liquid |

Pharmacological Effects

Diheptylamine hydrochloride exhibits several pharmacological activities:

- Antimicrobial Activity:

- Cytotoxicity:

- Neuroactivity:

Toxicity Profile

Understanding the toxicity of this compound is crucial for its safe application:

- Acute Toxicity:

- Chronic Effects:

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted at a university laboratory assessed the antimicrobial properties of this compound against clinical strains of bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations . -

Cytotoxicity Assessment:

In a controlled experiment involving MCF-7 cells, this compound was applied at varying concentrations (10 µM to 100 µM). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 50 µM after 48 hours of exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.